molecular formula C18H27BrN2O2 B12436368 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine CAS No. 887581-81-9

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12436368
CAS No.: 887581-81-9
M. Wt: 383.3 g/mol
InChI Key: FHBZNOLHSXVEAJ-UHFFFAOYSA-N
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Description

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.

    Bromination: The benzylamine is brominated to introduce a bromine atom at the desired position.

    Coupling Reaction: The brominated benzylamine is then coupled with the Boc-protected piperidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(N-Boc-amino) piperidine: Similar in structure but lacks the bromine atom.

    4-N-Boc-piperidine: A simpler derivative with a Boc-protected piperidine ring.

    1-Boc-4-iodo-piperidine: Contains an iodine atom instead of bromine.

Uniqueness

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it valuable in synthetic chemistry and drug design, where specific interactions with biological targets are required.

Biological Activity

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine is an organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 3-bromo-benzylamino substituent. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H20_{20}BrN2_2O
  • Molecular Weight : Approximately 369.297 g/mol
  • Functional Groups : Piperidine ring, bromine atom, amino group, and Boc protecting group.

The presence of the bromine atom and amino group indicates potential reactivity and interactions with various biological targets such as receptors or enzymes.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structural motifs have been investigated for their pharmacological properties. The following sections summarize relevant findings related to its potential biological activity.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown:

  • Antibacterial Activity : Compounds with piperidine structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound TypeMIC Range (mg/mL)Target Bacteria
Piperidine Derivatives0.0039 - 0.025S. aureus, E. coli
Other Alkaloids0.032 - 0.512Bacillus subtilis, Candida albicans

Pharmacological Potential

Similar piperidine derivatives have shown promise in various therapeutic areas:

  • Analgesic and Antidepressant Properties : Compounds structurally related to this compound have been noted for their analgesic and antidepressant activities in preclinical studies .
  • Anticancer Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties pending further investigation .

Case Studies

  • Study on Piperidine Derivatives : A study investigated the antibacterial and antifungal activities of various piperidine derivatives, including those modified with bromine and other halogens. Results indicated that electron-withdrawing groups like bromine significantly enhanced antibacterial efficacy .
  • In Vitro Testing of Related Compounds : In vitro assays demonstrated that certain piperidine derivatives could inhibit the growth of multiple bacterial strains with varying degrees of effectiveness, depending on their structural modifications .

Future Research Directions

Further investigations are needed to elucidate the specific mechanisms of action for this compound:

  • Binding Affinity Studies : Employing techniques such as surface plasmon resonance or radiolabeled binding assays could provide insights into its interactions with biological targets.
  • Expanded Pharmacological Testing : Comprehensive screening against a broader range of pathogens and cancer cell lines will help establish its therapeutic potential.

Properties

CAS No.

887581-81-9

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-[[(3-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-9-7-14(8-10-21)12-20-13-15-5-4-6-16(19)11-15/h4-6,11,14,20H,7-10,12-13H2,1-3H3

InChI Key

FHBZNOLHSXVEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC(=CC=C2)Br

Origin of Product

United States

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